SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE

Description

Sulfur bromopentafluoride (chemical formula: SBrF₅) is a halogenated sulfur compound hypothesized to exhibit a trigonal bipyramidal molecular geometry, with bromine and fluorine atoms bonded to a central sulfur atom. While direct experimental data on this compound are scarce in publicly available literature, its structure suggests similarities to other sulfur halides, such as sulfur hexafluoride (SF₆) and sulfur tetrafluoride (SF₄). Sulfur typically adopts oxidation states of +2, +4, or +6 in its compounds , and in SBrF₅, sulfur likely assumes a +6 oxidation state. Such halogenated sulfur compounds are often used in industrial applications, including electrical insulation and reactive intermediates, though specific applications for SBrF₅ remain undocumented in the provided sources .

Structure

2D Structure

Properties

CAS No. |

15607-89-3 |

|---|---|

Molecular Formula |

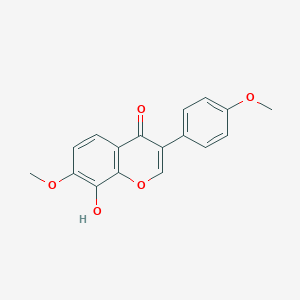

C17H14O5 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

8-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-17-12(15(13)18)7-8-14(21-2)16(17)19/h3-9,19H,1-2H3 |

InChI Key |

RRCYPDDIDYVEIW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)OC |

Synonyms |

SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Parameters

The reaction is conducted under autogenous pressure in a temperature range of 50–180°C , with optimal yields achieved between 100–150°C . Key parameters include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–180°C | 100–150°C |

| SF₄/BrF₅ molar ratio | 0.1:1 to 10:1 | 4:1 |

| Br₂/BrF₅ molar ratio | 1:1 to 10:1 | 2:1 |

| Reaction time | 1 hour to several days | 24 hours (at 150°C) |

Higher temperatures (>150°C) require excess bromine to prevent decomposition, while lower temperatures necessitate longer reaction times. The use of nickel, steel, or stainless steel reactors is critical due to the corrosive nature of reactants.

Mechanistic Considerations

The reaction proceeds through a radical mechanism, where BrF₅ acts as both a fluorinating agent and a catalyst. Quantum-chemical studies suggest that the square pyramidal geometry of BrF₅ facilitates fluorine transfer to SF₄, forming intermediate SF₅ radicals that combine with bromine. The stereochemical activity of bromine’s lone pairs in BrF₅ may enhance its reactivity in this system.

Preparation of Bromine Pentafluoride (BrF₅)

BrF₅, a key reactant, is synthesized via two primary routes:

Direct Fluorination of Bromine

At temperatures exceeding 150°C , bromine reacts with excess fluorine gas:

This method is scalable for industrial production but requires careful handling of toxic F₂ gas.

Potassium Bromide Route

For laboratory-scale synthesis, potassium bromide (KBr) reacts with fluorine:

This route minimizes impurities like BrF₃, which can interfere with SF₅Br synthesis.

Product Isolation and Purification

Post-reaction, SF₅Br is isolated through fractional codistillation or cold trapping. The reaction mixture typically contains unreacted SF₄, Br₂, and BrF₅, which are separated as follows:

Chemical Reactions Analysis

Types of Reactions

SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic aromatic substitution, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, anhydrous potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer and neuroprotective effects.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with estrogen receptors, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Sulfur Halides

| Compound | Formula | Oxidation State of S | Physical State (25°C) | Stability | Key Reactivity | Applications |

|---|---|---|---|---|---|---|

| Sulfur bromopentafluoride | SBrF₅ | +6 | Hypothesized liquid/gas | Likely thermally unstable | Reacts with water, metals, organics | Unknown; potential fluorinating agent |

| Sulfur hexafluoride | SF₆ | +6 | Gas | Highly stable | Inert under standard conditions | Electrical insulation, tracer gas |

| Sulfur tetrafluoride | SF₄ | +4 | Gas | Reactive | Hydrolyzes violently with water | Fluorinating agent in synthesis |

| Sulfur dioxide | SO₂ | +4 | Gas | Stable | Forms acid rain with water | Preservative, refrigerant |

| Sulfur trioxide | SO₃ | +6 | Liquid | Hygroscopic | Forms sulfuric acid with water | Sulfuric acid production |

Key Observations:

Oxidation State and Reactivity :

- SBrF₅ and SF₆ share sulfur’s +6 oxidation state, but SBrF₅’s bromine substituent may reduce stability compared to SF₆’s fully fluorinated structure. Bromine’s larger atomic radius and lower electronegativity could increase reactivity, analogous to SF₄’s behavior .

- SF₄ (+4 oxidation state) is highly reactive, hydrolyzing explosively with water. SBrF₅ may exhibit similar hydrolytic instability, forming HBr and HF .

Thermal and Chemical Stability :

- SF₆’s stability arises from its symmetrical structure and strong S-F bonds. In contrast, SBrF₅’s mixed halogenation (Br and F) may introduce steric and electronic strain, reducing thermal stability .

- Sulfur oxides (SO₂, SO₃) are more stable due to resonance stabilization and industrial relevance, but they lack the halogen-based reactivity of SBrF₅ .

Q & A

Q. What statistical approaches reconcile discrepancies in SBrF₅’s vibrational spectra?

- Methodology: Principal component analysis (PCA) clusters spectra by experimental conditions (e.g., laser power, resolution). Bootstrapping validates peak assignments. Collaborative inter-laboratory studies, as outlined in IUPAC protocols, establish standardized calibration practices .

Literature Review and Synthesis

Q. How can systematic reviews optimize data extraction from heterogeneous SBrF₅ studies?

- Methodology: PRISMA guidelines for screening literature (PubMed, SciFinder). Codebook variables: synthesis method, purity, instrumentation. Use Covidence software for risk-of-bias assessment. Data gaps (e.g., thermodynamic data above 500 K) should trigger targeted quantum chemistry calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.